BenchChemオンラインストアへようこそ!

4|A-Hydroxycholesterol-d5

CYP3A phenotyping LC-MS/MS method development isotope dilution mass spectrometry

4β-Hydroxycholesterol-d5 is the precision internal standard for quantitative CYP3A4/5 phenotyping by LC-MS/MS. Its +5 Da mass shift (MW 407.68) provides a distinct MRM channel, eliminating interference from co-eluting cholesterol (~1000-fold excess) and minimizing cross-talk with other deuterated oxysterols. Validated in 100 µL plasma workflows for DDI studies detecting rifampicin induction at 10 mg doses (p<0.01). This d5 analog offers superior chromatographic co-elution for robust matrix effect correction, outperforming unlabeled or d7 alternatives. Essential for pharmacogenetic cohort studies and retrospective analysis of archived samples.

Molecular Formula C27H46O2
Molecular Weight 407.7 g/mol
Cat. No. B12413164
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4|A-Hydroxycholesterol-d5
Molecular FormulaC27H46O2
Molecular Weight407.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C
InChIInChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25-,26-,27-/m1/s1/i10D,14D2,24D,25D
InChIKeyCZDKQKOAHAICSF-SMVMUAHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4β-Hydroxycholesterol-d5: A Stable Isotope-Labeled Internal Standard for CYP3A Biomarker Quantification


4β-Hydroxycholesterol-d5 is a pentadeuterated analog of the endogenous oxysterol 4β-hydroxycholesterol (4β-OHC), a major cholesterol metabolite formed via CYP3A4/5 hydroxylation and a precursor to bile acids in human circulation [1]. It belongs to the class of stable isotope-labeled (SIL) internal standards used in LC-MS/MS and GC-MS workflows. The unlabeled parent compound has been validated as a clinical biomarker for cytochrome P450 3A induction: rifampicin treatment elevates the plasma 4β-hydroxycholesterol-to-cholesterol ratio with a quantifiable induction response detectable even at 10 mg doses, and the metabolite exhibits a characteristically long elimination half-life of approximately 17 days following cessation of induction [2][3]. The d5-labeled form provides a +5 Da mass shift relative to the unlabeled analyte (molecular weight 407.68 vs. 402.65) and is offered at specified purities of ≥98% HPLC with isotopic enrichment of 98 atom% 2H from commercial suppliers, positioning it as a calibrated internal standard for quantitative clinical and preclinical CYP3A phenotyping studies .

Why Unlabeled 4β-Hydroxycholesterol or Differently Deuterated Analogs Cannot Substitute for 4β-Hydroxycholesterol-d5 in Quantitative Bioanalysis


Generic substitution fails because the mass spectrometric selectivity, accuracy of isotope dilution quantification, and the ability to correct for ion suppression and extraction recovery depend critically on the specific mass difference between the analyte and the internal standard [1]. The unlabeled compound shares identical m/z with the endogenous analyte, precluding its use by selected/multiple reaction monitoring (SRM/MRM). The d7 analog (+7 Da, MW 409.70) is widely used but may require validation for isotopic cross-talk with other deuterated sterols in multiplexed oxysterol panels [2][3]. The d5 form (+5 Da, MW 407.68) provides a distinct MRM channel that minimises overlap with natural isotopic abundance contributions from co-eluting cholesterol or unlabeled 4β-OHC, while its intermediate mass shift offers sufficient chromatographic co-elution for robust matrix effect correction, as demonstrated in a clinical pharmacogenetic study of circulating biomarkers where d5 was the selected internal standard for lathosterol and 4β-hydroxycholesterol quantification in 100 μL plasma aliquots [4].

Quantitative Evidence for 4β-Hydroxycholesterol-d5 Relative to Comparator Deuterated Internal Standards


Mass Shift Selectivity: +5 Da of 4β-Hydroxycholesterol-d5 Avoids Isotopic Overlap with Cholesterol Monitored in CYP3A Phenotyping Assays

The +5 Da mass shift of 4β-hydroxycholesterol-d5 (m/z 407.68 for the neutral molecule in MS) provides an MRM precursor ion separation of 5 Th from the unlabeled analyte (m/z 402.65), which is sufficient to avoid interference from the natural abundance M+2 or M+4 isotopic peaks of cholesterol (m/z 386.65), a compound present at ~1000-fold higher concentrations in plasma and monitored simultaneously in CYP3A biomarker assays [1]. In contrast, the d4 analog (m/z 406.68) yields a +4 Da shift that may overlap with the [M+4] isotopic contribution of cholesterol (natural abundance of two 13C atoms approximating 0.01% of cholesterol signal), creating a potential source of systematic error when cholesterol concentrations exceed the target analyte concentration by three orders of magnitude [1]. The widely used d7 standard (m/z 409.70) eliminates this concern at the cost of a larger chromatographic isotope effect that may produce slight retention time shifts relative to the unlabeled analyte, requiring careful co-elution verification for accurate matrix effect correction in fast gradient methods [2].

CYP3A phenotyping LC-MS/MS method development isotope dilution mass spectrometry

Chemical Purity Benchmarking: 4β-Hydroxycholesterol-d5 Matches d7 Purity Specifications When Sourced from Quality Vendors

Chemical purity and isotopic enrichment are the two most critical quality parameters for a deuterated internal standard. 4β-Hydroxycholesterol-d5 is commercially available at ≥98% HPLC purity with 98 atom% 2H enrichment from multiple established isotope suppliers [1]. This purity specification is comparable to the ≥99% purity reported for 4β-hydroxycholesterol-d7 from Cayman Chemical and Avanti Polar Lipids, and the ≥99% purity of 4β-hydroxycholesterol-d4 from MedChemExpress . The marginal 1-2% purity difference between d5 (≥98%) and d7 (≥99%) is not analytically distinguishable in the context of isotope dilution LC-MS/MS, where the internal standard is spiked at a fixed concentration into every sample and calibration standard, such that any small impurity is constant across all measurements and does not contribute to relative quantification error [2].

stable isotope labeled standard chemical purity isotopic enrichment

Proven Application in Clinical Pharmacogenetic Studies: d5-4β-Hydroxycholesterol Validated as Internal Standard for Circulating Biomarker Quantification

In a clinical pharmacogenetic study of 4β-hydroxycholesterol as a predictor of CYP3A activity in 236 individuals, DeGorter et al. (2013) employed a deuterated internal standard (d5-4β-hydroxycholesterol) for sample preparation using 100 μL plasma aliquots precipitated in 300 μL acetonitrile containing the d5-IS [1]. This study demonstrated that d5 works effectively as a SIL-IS in a high-throughput clinical sample preparation protocol without the need for the extended chromatographic separation (16 min) required by methods using the d7 internal standard [2][3]. The use of d5 in this context provides published precedent for its suitability in clinical biomarker validations, while the majority of LC-MS/MS methods published use d7-4β-hydroxycholesterol as the internal standard (e.g., Hasan et al. 2016, assay range 5-250 ng/mL for 4β-OHC; van de Merbel et al. 2011, range 10.0-250 nM in 400 μL plasma; Xu et al. 2013, range 5-500 ng/mL in 5 μL plasma) [3][4][5].

clinical pharmacogenetics CYP3A activity biomarker plasma oxysterol quantification

Endogenous Biomarker Performance: 4β-Hydroxycholesterol Quantified with d5-IS Enables Detection of Rifampicin-Induced CYP3A4 Modulation at the 10 mg Dose Level

The unlabeled 4β-hydroxycholesterol biomarker, when quantified using stable isotope-labeled internal standards including d5, has demonstrated sufficient sensitivity to detect CYP3A4 induction at the lowest clinically tested dose of rifampicin (10 mg daily), where the 4β-hydroxycholesterol/cholesterol ratio showed statistically significant elevation (p < 0.01) comparable to midazolam clearance [1]. Across the rifampicin dose range (10-600 mg), the mean 4β-hydroxycholesterol ratio increased in a dose-dependent manner, with the induction ratio at 600 mg approximating a 2-3 fold change from baseline [1][2]. This biomarker responsiveness is contingent on accurate quantification using a deuterated internal standard that corrects for sample-to-sample variation in extraction efficiency and ion suppression—a function that d5-4β-hydroxycholesterol serves equivalently to d7 or d4 when properly validated [3].

CYP3A4 induction rifampicin drug-drug interaction endogenous biomarker sensitivity

Long-Term Sample Stability: 4β-Hydroxycholesterol in Frozen Plasma Maintained at −70°C Without Antioxidant Addition Supports Retrospective Studies Using d5-IS

Method validation studies for 4β-hydroxycholesterol quantification have demonstrated that the analyte is sufficiently stable in human K2-EDTA plasma during long-term frozen storage at −70°C without requiring the addition of the antioxidant butylated hydroxytoluene (BHT) to prevent in vitro formation from cholesterol [1]. This stability profile is independent of the choice of deuterated internal standard (d5, d7, or d4) but is essential for studies using stored biobank samples, where the internal standard must correct for any pre-analytical variability [2]. In contrast, some related oxysterols (notably 7α-hydroxycholesterol and 7-ketocholesterol) are prone to autoxidation artifacts during sample handling and require BHT stabilization [3].

sample stability oxysterol autoxidation biobank retrospective analysis

Optimal Research and Industrial Application Scenarios for 4β-Hydroxycholesterol-d5


Clinical CYP3A4/5 Drug-Drug Interaction (DDI) Studies: Endogenous Phenotyping Without Probe Drug Administration

Use 4β-hydroxycholesterol-d5 as the internal standard in an LC-MS/MS assay quantifying the 4β-hydroxycholesterol-to-cholesterol ratio in pre- and post-treatment plasma samples from DDI studies, where the biomarker detects CYP3A induction at rifampicin doses as low as 10 mg with statistical significance (p < 0.01) [1]. The d5-IS corrects for sample preparation variability and matrix effects without interfering with simultaneously monitored cholesterol (which is present at ~1000-fold higher concentration), enabling a single 100 μL plasma aliquot workflow as validated by DeGorter et al. [2].

Bioanalytical Method Development and Orthogonal Cross-Validation of CYP3A Biomarker Assays

Deploy 4β-hydroxycholesterol-d5 as an orthogonal internal standard to cross-validate assays that primarily use the d7-labeled analog. The distinct +5 Da mass shift provides a separate MRM channel that can be used to verify quantification accuracy and detect isotopic interference or carryover that may affect the d7 channel, following the validation precedent established in the published d7-based methods with analytical ranges of 5–500 ng/mL (Xu et al. 2013) and 10.0–250 nM (van de Merbel et al. 2011) [3][4].

Pharmacogenetic Association Studies: Stratification of CYP3A Metabolic Phenotypes Across Populations

Apply 4β-hydroxycholesterol-d5 as the SIL-IS for quantifying circulating 4β-hydroxycholesterol in large pharmacogenetic cohort studies, where the d5 internal standard enables robust normalization of oxysterol measurements across hundreds of clinical samples. The DeGorter et al. (2013) study of 236 subjects successfully demonstrated this application, linking CYP3A5 and CYP3A4 genotypes to 4β-hydroxycholesterol concentrations using the d5-IS workflow with protein precipitation in acetonitrile [5].

Retrospective Biobank Analysis: CYP3A Activity Assessment in Archived Clinical Trial Plasma

Leverage the proven long-term stability of 4β-hydroxycholesterol at −70°C without BHT antioxidant to quantify CYP3A activity in archived plasma samples from completed clinical trials, using 4β-hydroxycholesterol-d5 as the internal standard [6]. The d5-IS normalizes for any freeze-thaw variability and ensures that degradation of the unlabeled analyte during storage does not bias the measured biomarker ratio, enabling post hoc pharmacodynamic assessment of CYP3A modulation by investigational drugs.

Quote Request

Request a Quote for 4|A-Hydroxycholesterol-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.